molecular formula C12H20N2O3 B15246286 Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate

Cat. No.: B15246286
M. Wt: 240.30 g/mol
InChI Key: TUIMYEQPZSVIEX-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, hydroxy, and dimethyl groups, as well as an ethyl acetate moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate typically involves the condensation of ethyl acetoacetate with urea or thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethyl and dimethyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethylpyrimidin-2-yl)acetate
  • Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-4-yl)acetate
  • Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-6-yl)acetate

Uniqueness

Ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethyl-1,2-dihydropyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 2-(1-ethyl-2-hydroxy-4,6-dimethylpyrimidin-2-yl)acetate

InChI

InChI=1S/C12H20N2O3/c1-5-14-10(4)7-9(3)13-12(14,16)8-11(15)17-6-2/h7,16H,5-6,8H2,1-4H3

InChI Key

TUIMYEQPZSVIEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=NC1(CC(=O)OCC)O)C)C

Origin of Product

United States

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